2-(Phenylsulfonyl)pyridine
Overview
Description
2-(Phenylsulfonyl)pyridine is an organic compound with the chemical formula C11H9NO2S. It is a white crystalline solid that is soluble in organic solvents such as alcohol, ether, and dimethyl sulfoxide. This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of drugs and pesticides .
Scientific Research Applications
2-(Phenylsulfonyl)pyridine has a wide range of scientific research applications :
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s known that pyridine derivatives are an important class of aromatic compounds that occur largely as a result of human activities .
Biochemical Pathways
, it’s known that pyridine derivatives can have profound effects on biodegradation processes. They can also be involved in the nitrogen cycle, as suggested by the presence of the ring nitrogen .
Action Environment
It’s known that the success of suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
2-(Phenylsulfonyl)pyridine plays a significant role in biochemical reactions due to its unique functional groups. It can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further react with proteins and other biomolecules, potentially leading to enzyme inhibition or activation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in cell signaling. Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby influencing cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 by forming a covalent adduct with the heme group of the enzyme. This interaction can result in the inhibition of drug metabolism and the accumulation of toxic intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can degrade in the presence of moisture or light. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, including liver damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells. The interaction with cofactors such as NADPH is crucial for the enzymatic reactions involving this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The localization to specific subcellular compartments can modulate the biochemical reactions and interactions of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
A common preparation method for 2-(Phenylsulfonyl)pyridine involves the reaction of pyridine with benzenesulfonyl chloride. The specific steps are as follows :
- Add pyridine to anhydrous ether.
- Slowly add benzenesulfonyl chloride while maintaining low temperature and stirring.
- After the reaction is complete, filter the product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(Phenylsulfonyl)pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Some common reagents and conditions used in these reactions are:
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often carried out using nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Comparison with Similar Compounds
2-(Phenylsulfonyl)pyridine can be compared with other similar compounds, such as 2-(benzenesulfonyl)pyridine and 2-(phenylsulfonyl)-pyridine . These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a variety of chemical reactions and make it a valuable intermediate in organic synthesis.
List of Similar Compounds
- 2-(benzenesulfonyl)pyridine
- 2-(phenylsulfonyl)-pyridine
- 2-(phenyl sulfonyl)-pyridine
- 2-Pyridyl phenyl sulfone
Properties
IUPAC Name |
2-(benzenesulfonyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-15(14,10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTVNPMFAZVTJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302617 | |
Record name | 2-(PHENYLSULFONYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24244-60-8 | |
Record name | 24244-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(PHENYLSULFONYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Phenylsulfonyl)-pyridin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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